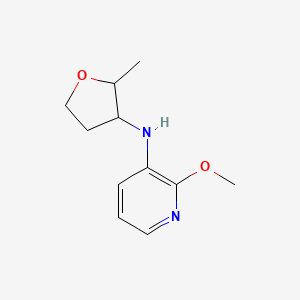
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methoxy group and an amine group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-methoxypyridine with 2-methyltetrahydrofuran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran-3-one: A related compound with a similar tetrahydrofuran ring structure.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another compound with a pyridine ring and a different substituent on the amine group.
Uniqueness
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine is unique due to the presence of both a methoxy group and a tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(5-7-15-8)13-10-4-3-6-12-11(10)14-2/h3-4,6,8-9,13H,5,7H2,1-2H3 |
InChI Key |
QFUHBLGDELMOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
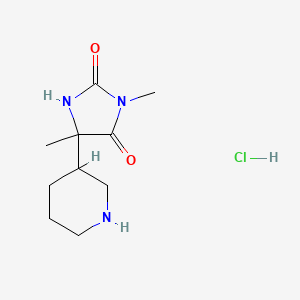
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
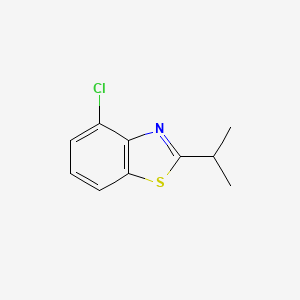
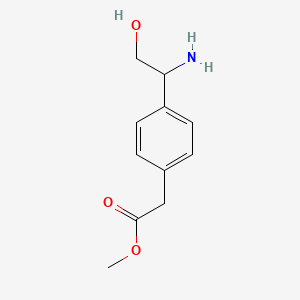
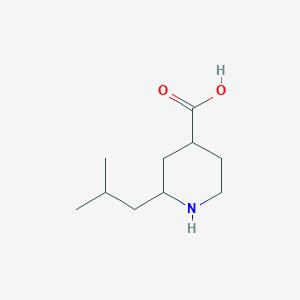
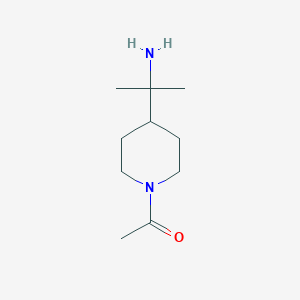
![2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13325679.png)
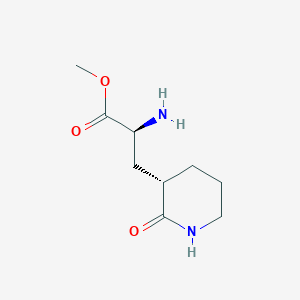
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

